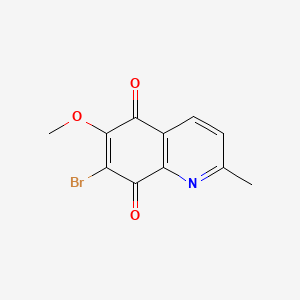![molecular formula C21H18O B11841829 Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl- CAS No. 62225-31-4](/img/structure/B11841829.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-phenylindeno[2,1-b]pyran is a heterocyclic compound that features a fused indene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindeno[2,1-b]pyran: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused ring systems and have similar applications in medicinal chemistry.
Uniqueness
2-Isopropyl-4-phenylindeno[2,1-b]pyran is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the isopropyl group may enhance its lipophilicity and alter its interaction with biological targets.
Properties
CAS No. |
62225-31-4 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3 |
InChI Key |
PYZKNYSKYYEBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)

![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)











